5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole: is a heterocyclic organic compound that contains an oxadiazole ring substituted with a phenyl group and a chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloropropyl group in 5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amines, thioethers, or ethers.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
3-Phenyl-1,2,4-oxadiazole: Lacks the chloropropyl group, making it less reactive in nucleophilic substitution reactions.
5-(3-Bromopropyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness: The presence of the chloropropyl group in 5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole makes it particularly versatile in chemical reactions, allowing for a wide range of modifications and applications. This unique feature distinguishes it from other similar compounds and enhances its utility in various fields.
Properties
IUPAC Name |
5-(3-chloropropyl)-3-phenyl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPLNKMMWKJLJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407172 | |
Record name | 5-(3-chloropropyl)-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91066-23-8 | |
Record name | 5-(3-chloropropyl)-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-chloropropyl)-3-phenyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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